molecular formula C9H8Cl3NO2 B14561638 2,3,4-Trichloro-N-(2-hydroxyethyl)benzamide CAS No. 62129-31-1

2,3,4-Trichloro-N-(2-hydroxyethyl)benzamide

Cat. No.: B14561638
CAS No.: 62129-31-1
M. Wt: 268.5 g/mol
InChI Key: JHGZMQXKFSYXEI-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-N-(2-hydroxyethyl)benzamide is an organic compound characterized by the presence of three chlorine atoms attached to a benzene ring and an amide group linked to a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichloro-N-(2-hydroxyethyl)benzamide typically involves the reaction of 2,3,4-trichlorobenzoic acid with 2-aminoethanol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to enhance the efficiency of the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH₂) or thiourea.

Major Products Formed

    Oxidation: Formation of 2,3,4-trichloro-N-(2-oxoethyl)benzamide or 2,3,4-trichloro-N-(2-carboxyethyl)benzamide.

    Reduction: Formation of 2,3,4-trichloro-N-(2-aminoethyl)benzamide.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2,3,4-Trichloro-N-(2-hydroxyethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2-hydroxyethyl)benzamide
  • 2,3,4-Trihydroxy-5-benzamidemethylbenzyl)benzamide

Uniqueness

2,3,4-Trichloro-N-(2-hydroxyethyl)benzamide is unique due to the presence of three chlorine atoms on the benzene ring, which imparts distinct chemical and biological properties compared to other benzamide derivatives

Properties

CAS No.

62129-31-1

Molecular Formula

C9H8Cl3NO2

Molecular Weight

268.5 g/mol

IUPAC Name

2,3,4-trichloro-N-(2-hydroxyethyl)benzamide

InChI

InChI=1S/C9H8Cl3NO2/c10-6-2-1-5(7(11)8(6)12)9(15)13-3-4-14/h1-2,14H,3-4H2,(H,13,15)

InChI Key

JHGZMQXKFSYXEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)NCCO)Cl)Cl)Cl

Origin of Product

United States

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